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Dimepranol-d6 Hydrochloride

Cat. No.: B1163101
M. Wt: 145.66
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Isotopic Labeling in Organic Chemistry

Isotopic labeling is a scientific technique that involves replacing one or more atoms in a molecule with an isotope of the same element. creative-proteomics.commusechem.com This substitution creates a "labeled" compound that is chemically identical to its unlabeled counterpart but possesses a different atomic mass. musechem.com The fundamental principle is to use this mass difference as a tracer to track the movement and transformation of the molecule through a chemical reaction or a biological system. fiveable.mewikipedia.org

The process allows researchers to gain detailed insights into reaction mechanisms, metabolic pathways, and the structure of organic compounds. fiveable.me The presence and position of the isotopic label in the products of a reaction can be detected using highly sensitive analytical techniques such as mass spectrometry (MS), which differentiates molecules based on their mass-to-charge ratio, and nuclear magnetic resonance (NMR) spectroscopy, which detects atoms with different gyromagnetic ratios. fiveable.mewikipedia.org Common stable isotopes employed in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.comfiveable.me

The Role of Deuterated Analogues in Advanced Scientific Inquiry

Deuterated analogues, compounds in which one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), are particularly valuable in scientific research. clearsynth.com Deuterium is a stable, non-radioactive isotope of hydrogen that behaves similarly to hydrogen in most chemical reactions but has approximately twice the mass. clearsynth.comclearsynth.com This significant mass difference can lead to a change in the rate of a chemical reaction when a deuterium atom replaces a hydrogen atom at a bond that is broken or formed during the reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into reaction mechanisms. scielo.org.mx

The unique properties of deuterium also make it an essential tool in NMR spectroscopy. clearsynth.com The use of deuterated solvents can reduce interference from naturally abundant hydrogen, enhancing the sensitivity and clarity of NMR spectra for more accurate structural analysis. clearsynth.comsimsonpharma.com Furthermore, deuterium-labeled compounds are crucial for tracing the metabolic fate of molecules within biological systems. simsonpharma.com By tracking the deuterated analogue, researchers can observe how a compound is absorbed, distributed, and metabolized by an organism, which is a key aspect of pharmacokinetic studies. simsonpharma.com

Overview of Dimepranol-d6 Hydrochloride as a Specialized Research Reagent

This compound is the deuterated, hydrochloride salt form of Dimepranol. pharmaffiliates.com Specifically, the six hydrogen atoms on the two methyl groups of the dimethylamino moiety are replaced with deuterium atoms. As a specialized research reagent, its primary application lies in its use as an internal standard for quantitative analysis.

Given that its unlabeled form, Dimepranol, is a component of the pharmaceutical agent Inosine Pranobex and is also used as a chemical marker to identify the illicit manufacturing of methadone, the deuterated version is essential for sensitive and accurate detection in complex samples. pharmaffiliates.compharmaffiliates.com In analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known quantity of this compound is added to a sample. Because it is chemically identical to the unlabeled Dimepranol, it behaves the same way during sample preparation and analysis. However, the mass spectrometer can easily distinguish it from the unlabeled analyte due to its higher mass. This allows for precise quantification of the unlabeled Dimepranol in forensic toxicology and pharmacokinetic research. caymanchem.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-(Dimethyl-d6-amino)-2-propanol Hydrochloride pharmaffiliates.com
Synonyms N,N-Dimethyl-d6-2-hydroxypropylammonium Chloride pharmaffiliates.com
Molecular Formula C₅H₈D₆ClNO pharmaffiliates.comscbt.compharmaffiliates.com
Molecular Weight 145.66 g/mol pharmaffiliates.comscbt.compharmaffiliates.com
CAS Number Not Available (Labeled HCl) pharmaffiliates.compharmaffiliates.com
Unlabeled HCl CAS 54541-47-8 scbt.com
Labeled Freebase CAS 97964-89-1 pharmaffiliates.comsimsonpharma.comsimsonpharma.com
Storage Temperature 2-8°C (Refrigerator) pharmaffiliates.com
Intended Use Research Use Only scbt.com

Properties

Molecular Formula

C₅H₈D₆ClNO

Molecular Weight

145.66

Synonyms

1-(Dimethyl-d6-amino)-2-propanol Hydrochloride;  N,N-Dimethyl-d6-2-hydroxypropylammonium Chloride

Origin of Product

United States

Synthetic Strategies and Isotopic Fidelity of Dimepranol D6 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium into organic molecules can be achieved through various synthetic routes. nih.gov The choice of method often depends on the target molecule's structure, the desired position of the deuterium labels, and the required level of isotopic enrichment. For a molecule like Dimepranol, which is a chiral amino alcohol, the synthetic strategy must also consider the preservation of its stereochemistry.

Direct Precursor Isotopic Labeling

One of the most straightforward approaches to synthesizing Dimepranol-d6 hydrochloride involves the use of deuterated starting materials. This de novo synthesis builds the molecular skeleton with deuterium already incorporated at specific positions. nih.gov For Dimepranol-d6, this could involve the reduction of a suitable ketone or aldehyde precursor using a deuterated reducing agent.

A plausible synthetic route could start from a deuterated acetone (B3395972) derivative which is then reacted with a dimethylamine (B145610) equivalent. Alternatively, a key intermediate could be subjected to reductive amination using a deuterium source. The use of deuterated building blocks from the outset often allows for high and specific deuterium incorporation. d-nb.info

Table 1: Potential Deuterated Reagents for Direct Precursor Labeling

Reagent Purpose
Deuterated Isopropanol (Isopropanol-d8) Can serve as a deuterium source in transfer hydrogenation reactions. bohrium.comorganic-chemistry.org
Lithium Aluminum Deuteride (LiAlD₄) A powerful deuterated reducing agent for converting carbonyls and other functional groups.
Sodium Borodeuteride (NaBD₄) A milder and more selective deuterated reducing agent.
Deuterium Gas (D₂) Used in catalytic deuteration reactions, often with a metal catalyst like Palladium or Platinum. osti.gov

Catalytic Hydrogen/Deuterium Exchange Reactions

Catalytic hydrogen/deuterium (H/D) exchange reactions offer a powerful method for introducing deuterium into a molecule in the later stages of a synthesis. researchgate.net These reactions typically employ a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as D₂O or a deuterated solvent. nih.govacs.org For Dimepranol, this could involve the exchange of hydrogens on the carbon atoms adjacent to the amine or hydroxyl group.

Various transition metals, including platinum, palladium, and ruthenium, have been shown to catalyze H/D exchange reactions effectively. osti.govassumption.edu The choice of catalyst and reaction conditions can influence the regioselectivity of the deuteration, allowing for targeted labeling. For instance, specific catalysts can promote deuteration at the α-position to an amine. acs.org

Assessment of Deuterium Enrichment and Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this assessment.

¹H NMR (Proton NMR) can be used to quantify the reduction in signal intensity at the positions where hydrogen has been replaced by deuterium. nih.gov

²H NMR (Deuterium NMR) directly observes the deuterium nuclei, providing a clean spectrum without signals from protons. This can be particularly useful for highly deuterated compounds. sigmaaldrich.com

¹³C NMR can also be used, as the presence of an adjacent deuterium atom causes a small shift in the carbon signal, which can be used for quantification. nih.gov

Mass Spectrometry (MS) is another essential technique. High-resolution mass spectrometry (HR-MS) can precisely determine the molecular weight of the compound, allowing for the calculation of the number of deuterium atoms incorporated. rsc.org This method helps to evaluate the distribution of different isotopologues (molecules that differ only in their isotopic composition).

Table 2: Analytical Techniques for Isotopic Purity Assessment

Technique Information Provided
¹H NMR Quantification of residual proton signals to determine the degree of deuteration. nih.gov
²H NMR Direct detection and quantification of deuterium atoms. sigmaaldrich.com
¹³C NMR Analysis of deuterium-induced isotopic shifts for site-specific quantification. nih.gov

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass determination to confirm isotopic enrichment and identify isotopologue distribution. rsc.org |

Stereochemical Considerations in Deuterated Compound Synthesis

Dimepranol is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. wikipedia.org When synthesizing a deuterated analog, it is critical to control and verify the stereochemistry of the final product.

Enantioselective Synthesis of Chiral Deuterated Analogues

To produce a single, desired enantiomer of Dimepranol-d6, an enantioselective synthesis is required. This can be achieved in several ways:

Using a Chiral Precursor: Starting the synthesis with an enantiomerically pure raw material.

Chiral Catalysis: Employing a chiral catalyst to direct the reaction towards the formation of one enantiomer over the other. Chiral phosphoric acids and nickel complexes have been used for the enantioselective synthesis of deuterated amines. bohrium.comacs.org

Chiral Resolution: Separating a racemic mixture of the final product or a key intermediate into its individual enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography. nih.gov

Recent advances have focused on transfer deuteration of ketimines using chiral phosphoric acids and a deuterium donor, which can produce optically active deuterated amines with high enantioselectivity. acs.orgresearchgate.net

Diastereomeric Purity Evaluation

When a molecule contains more than one stereocenter, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. It is important to evaluate the diastereomeric purity of the synthesized Dimepranol-d6.

NMR spectroscopy is a powerful tool for this purpose. By using a chiral derivatizing agent, the enantiomers of a chiral compound can be converted into diastereomers, which will have distinct signals in the NMR spectrum. mdpi.comthieme-connect.de The integration of these signals allows for the determination of the enantiomeric or diastereomeric ratio. Chiral High-Performance Liquid Chromatography (HPLC) is another widely used method for separating and quantifying enantiomers and diastereomers. acs.org

Despite a comprehensive search for scientific literature and analytical data specifically concerning "this compound," detailed research findings and data tables for its application as an internal standard in quantitative mass spectrometry are not publicly available.

The search yielded general information regarding the theoretical principles of Isotope Dilution Mass Spectrometry (IDMS) and the common practices for the use of deuterated internal standards in analytical methodologies. However, specific experimental data, such as tables of chromatographic parameters, validation results, or research findings directly employing this compound, could not be located.

Therefore, it is not possible to generate an article that adheres to the user's strict outline and inclusion criteria, which mandate a focus solely on this compound with detailed, specific research findings and data tables. The available information is confined to the broader, well-established principles of using isotopically labeled internal standards in mass spectrometry, without explicit mention or data for the requested compound.

Advanced Analytical Applications of Dimepranol D6 Hydrochloride

Development and Validation of Analytical Methodologies

Establishment of Linearity and Calibration Curve Ranges

In quantitative analytical methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), establishing linearity is a critical step in method validation. ksu.edu.sascispace.com For the quantification of an analyte, a calibration curve is constructed by plotting the response ratio (analyte response / internal standard response) against the known concentrations of the analyte. Dimepranol-d6 Hydrochloride is an ideal internal standard because it is chemically identical to the analyte (Dimepranol) but has a different mass due to the deuterium (B1214612) atoms, allowing it to be distinguished by the mass spectrometer. texilajournal.com

The use of a deuterated internal standard like this compound helps to ensure that the method provides results that are directly proportional to the concentration of the analyte over a specified range. ksu.edu.sa The calibration curve should include a blank sample (matrix without internal standard), a zero sample (matrix with internal standard), and typically six to eight non-zero concentrations. ajpsonline.com Regulatory guidelines, such as those from the ICH, recommend using a minimum of five concentration levels to demonstrate linearity. scispace.comich.org The range of the curve is established from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), which should encompass the expected concentrations of the analyte in the unknown samples. certara.com

Illustrative Data for Linearity of an Analytical Method Using an Internal Standard:

Determination of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the agreement among a series of measurements. au.dkresearchgate.net In bioanalytical method validation, both are assessed by analyzing quality control (QC) samples at multiple concentration levels (typically low, medium, and high) across several analytical runs. karger.comeuropa.eu

The use of a deuterated internal standard like this compound significantly enhances both accuracy and precision. clearsynth.comscispace.com It compensates for variability during sample extraction and potential matrix effects that can suppress or enhance the analyte signal. texilajournal.comlcms.cz For a method to be considered accurate, the mean value should be within ±15% of the nominal value for QC samples, and within ±20% for the LLOQ. europa.eu Precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples and 20% for the LLOQ. au.dkeuropa.eu

Illustrative Data for Inter-day Accuracy and Precision:

Specificity and Selectivity Profiling

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. fda.gov In the context of mass spectrometry, selectivity is demonstrated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard. au.dk

This compound, as a stable isotope-labeled internal standard, co-elutes with the unlabeled analyte. texilajournal.com Its distinct mass-to-charge ratio (m/z) allows the mass spectrometer to selectively monitor both compounds without interference from each other or from endogenous matrix components. This ensures that the measured signal is solely from the compound of interest, providing high specificity. The validation process involves checking for any significant response in blank samples that could interfere with the detection of the analyte or the internal standard at the LLOQ. karger.com

Limits of Detection (LOD) and Quantification (LOQ) Characterization

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise but not necessarily quantified with acceptable accuracy and precision. uaiasi.roloesungsfabrik.de The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ) in bioanalysis, is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 80-120%) and precision (CV ≤ 20%). ajpsonline.comnih.gov

The analyte response at the LLOQ should be at least five times the response of a blank sample. ajpsonline.comeuropa.eu The determination of a low and robust LOQ is crucial for studies requiring high sensitivity. The use of an internal standard like this compound helps to stabilize the signal at low concentrations, contributing to a more reliable and reproducible LOQ. researchgate.netresearchgate.net The LOQ is typically established by analyzing a series of samples with low concentrations of the analyte and identifying the lowest level that meets the predefined criteria for accuracy and precision. nih.gov

Robustness and Inter-laboratory Transferability Assessments

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. pharmoutsourcing.com Factors that may be investigated include different batches of columns, variations in mobile phase composition, or different instrument operators. A robust method is essential for a successful transfer between laboratories. pharmoutsourcing.comnih.gov

Inter-laboratory transferability, or reproducibility, demonstrates that a method can be successfully executed by different laboratories to produce equivalent results. gmpsop.comresearchgate.net This is often assessed through comparative studies where both the sending and receiving laboratories analyze the same set of samples. gmpsop.com The use of a well-characterized internal standard like this compound is fundamental to this process, as it helps to mitigate variations arising from different instruments, reagents, and environmental conditions between the labs. nih.govrsc.org Successful method transfer is confirmed when the results from both laboratories meet pre-defined acceptance criteria. contractpharma.com

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Deuterated compounds are essential in Nuclear Magnetic Resonance (NMR) spectroscopy. irisotope.comlabinsights.nl While often used as solvents to avoid large proton signals that would obscure the analyte's spectrum, deuterated analogues of the analyte itself, such as this compound, also have significant utility. researchgate.net Isotopic labeling with deuterium can be a powerful tool for simplifying spectra and aiding in structural elucidation. wikipedia.orgresearchgate.net Deuterium NMR (²H NMR) can be used to confirm the position and extent of deuteration in a molecule. sigmaaldrich.comwikipedia.org

Enhancing Spectral Resolution and Signal Interpretation

In ¹H NMR, replacing specific protons with deuterium atoms can simplify complex spectra. researchgate.netpeakproteins.com This is because deuterium has a different resonance frequency and does not produce a signal in a standard ¹H NMR spectrum. researchgate.netlibretexts.org This selective "silencing" of signals can help in assigning the remaining proton signals and interpreting complex spin-spin coupling patterns.

For larger molecules, perdeuteration (replacing most non-exchangeable protons with deuterium) can dramatically improve spectral quality by reducing ¹H-¹H dipolar interactions, which are a major cause of signal broadening. peakproteins.comox.ac.uk This leads to sharper signals and enhanced resolution. nih.gov By comparing the NMR spectrum of Dimepranol with that of this compound, researchers can unambiguously identify the signals corresponding to the deuterated positions, aiding in complete spectral assignment and detailed structural analysis. sigmaaldrich.com This isotopic labeling strategy is crucial for studying molecular structure, dynamics, and interactions in detail. portlandpress.comsigmaaldrich.com

Investigations in Biochemical Systems and Mechanistic Pathways Non Clinical Focus

Application in In Vitro Biotransformation Studies

In vitro models, such as liver microsomes and S9 fractions, are fundamental in drug discovery to investigate the metabolic stability and pathways of new chemical entities. nih.gov In this context, Dimepranol-d6 Hydrochloride is invaluable for studying the biotransformation of its unlabeled counterpart, Dimepranol.

The use of deuterated compounds is a well-established strategy for clarifying the metabolic pathways of drugs. clearsynth.comacs.org When Dimepranol is incubated with an in vitro biological system, such as rat liver microsomes, it can be converted into various metabolites. researchgate.net this compound is used as an internal standard and a reference compound in analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).

By comparing the mass spectra of metabolites from unlabeled Dimepranol with the mass spectrum of the deuterated standard, researchers can definitively identify drug-related molecules. The known mass shift of six daltons (due to the six deuterium (B1214612) atoms) allows for the clear distinction of metabolites from endogenous background ions in the test system. This technique helps in building a comprehensive metabolic map for the parent compound, Dimepranol.

Accurate quantification of metabolites is essential for understanding the kinetics of biotransformation. This compound functions as an ideal stable isotope-labeled internal standard (SIL-IS) for this purpose. In quantitative assays, a known concentration of the deuterated standard is added to samples containing the unlabeled analyte (Dimepranol and its metabolites).

Because the deuterated and unlabeled compounds have nearly identical physicochemical properties, they co-elute in chromatography and experience similar ionization efficiency in the mass spectrometer's source. However, they are readily distinguished by their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Table 1: Illustrative Data for Quantitation of Dimepranol using Dimepranol-d6 HCl as an Internal Standard

This table represents a conceptual dataset to illustrate the analytical principle.

Sample ID Dimepranol Peak Area (Analyte) Dimepranol-d6 HCl Peak Area (IS) Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL)
Blank 0 1,510,234 0.00 0.00
Cal 1 15,245 1,505,899 0.01 1.0
Cal 2 76,050 1,525,430 0.05 5.0
Cal 3 155,300 1,531,100 0.10 10.0

Assessment of Enzyme Activity and Substrate Specificity

By enabling accurate quantitation of metabolite formation over time, this compound is instrumental in assessing the activity of specific drug-metabolizing enzymes, such as those in the Cytochrome P450 (CYP) superfamily. scispace.com Kinetic parameters like the rate of metabolite formation (Vmax) and the Michaelis-Menten constant (Km) can be determined for the enzymes responsible for Dimepranol's metabolism.

Furthermore, this methodology can be used to evaluate substrate specificity. Researchers can compare the metabolic rates of Dimepranol with other structurally related compounds in the presence of specific enzyme systems. The precise quantification afforded by the deuterated standard ensures that any observed differences in metabolic rates are due to true differences in enzyme-substrate interactions rather than analytical variability.

Analysis of Kinetic Isotope Effects (KIE)

The substitution of hydrogen with its heavier isotope, deuterium, can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.org This effect is a powerful tool for investigating reaction mechanisms, particularly for identifying rate-limiting steps. nih.govnih.gov

The deuterium KIE arises from the difference in mass between hydrogen (¹H) and deuterium (²H). wikipedia.org According to quantum mechanics, a chemical bond vibrates at a fundamental frequency, possessing a minimum amount of vibrational energy known as the zero-point energy (ZPE). libretexts.orgopenochem.org

A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. libretexts.org Because the C-D bond starts from a lower energy state, more energy (a higher activation energy) is required to break it. openochem.org This results in a slower reaction rate for processes where this bond cleavage is involved. The KIE is expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).

Table 2: Key Principles of the Deuterium Kinetic Isotope Effect (KIE)

Principle Description Implication for Reaction Rates
Mass Difference Deuterium has approximately twice the mass of protium (B1232500) (hydrogen). wikipedia.org Leads to differences in bond vibrational frequencies.
Zero-Point Energy (ZPE) The C-D bond has a lower ZPE than the C-H bond due to its lower vibrational frequency. libretexts.org More energy is needed to reach the transition state for C-D bond cleavage.
Activation Energy (Ea) The activation energy for breaking a C-D bond is higher than for a C-H bond. The reaction involving the C-D bond proceeds more slowly.

| KIE Ratio (kH/kD) | A ratio greater than 1 (a "normal" KIE) indicates a slower reaction with deuterium. researchgate.net | Suggests the C-H bond is broken in the rate-determining step. |

Determination of Rate-Limiting Steps in Chemical and Enzymatic Reactions

The magnitude of the KIE provides critical insight into a reaction's mechanism. scispace.comnih.gov In the context of Dimepranol metabolism, comparing the rate of metabolism of Dimepranol with that of Dimepranol-d6 can reveal whether the cleavage of a C-H bond on the N,N-dimethyl groups is a rate-limiting step.

If the metabolism of Dimepranol-d6 is significantly slower than that of Dimepranol (i.e., a KIE value substantially greater than 1), it provides strong evidence that the enzymatic reaction involves breaking one of these C-H bonds in its slowest, or rate-determining, step. nih.gov Conversely, if the rates are nearly identical (KIE ≈ 1), it indicates that C-H bond cleavage is not rate-limiting; another step in the process, such as substrate binding or product release, is slower. nih.gov This information is crucial for understanding how enzymes process the drug and for predicting how structural modifications might affect its metabolic stability.

Table 3: Hypothetical KIE Values and Mechanistic Interpretations for Dimepranol Metabolism

This table presents potential outcomes and their generally accepted interpretations in mechanistic studies.

Metabolic Reaction kH/kD (KIE Value) Interpretation
N-demethylation 3.5 C-H bond cleavage is a major component of the rate-limiting step.
Hydroxylation (at a remote site) 1.1 C-H bond cleavage at the labeled N-methyl position is not involved in the rate-limiting step.

Contributions to Proteomics and Metabolomics Research

This compound is a deuterated form of Dimepranol, meaning six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. pharmaffiliates.comusbio.net This isotopic labeling makes it an invaluable tool in biochemical research, particularly in the fields of proteomics and metabolomics. Its primary application is as an internal standard for the accurate quantification of unlabeled Dimepranol in complex biological samples using mass spectrometry. lcms.czchiron.no The integration of stable isotope-labeled compounds has become a routine and critical aspect of moving metabolomics from observational studies to detailed mechanistic investigations of cellular metabolism. nih.gov

Stable isotope labeling is a foundational technique for absolute quantification in mass spectrometry-based proteomics and metabolomics. The methodology involves introducing a known quantity of a stable isotope-labeled compound into a sample. This compound, often referred to as an internal standard, is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes.

This compound serves this exact purpose for the quantification of Dimepranol. When added to a biological matrix such as plasma or urine, it behaves identically to the endogenous or administered unlabeled Dimepranol during sample extraction, purification, and chromatographic separation. However, it is easily distinguished by a mass spectrometer due to its higher mass. By comparing the signal intensity of the analyte (Dimepranol) to the known concentration of the internal standard (this compound), researchers can calculate the analyte's precise concentration. chiron.no This stable isotope dilution method effectively corrects for variations in sample handling and instrumental analysis, ensuring high accuracy and precision. chiron.nothermofisher.com

Table 1: Mass Spectrometric Properties of Dimepranol vs. This compound
PropertyDimepranolThis compound
Chemical FormulaC₅H₁₃NOC₅H₇D₆NO · HCl
Average Molecular Weight103.16 g/mol145.68 g/mol (including HCl)
Mass Difference (Isotopic)~6 Da

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. thermofisher.com In this context, this compound is crucial for studies investigating the pharmacokinetics or metabolic fate of Dimepranol. While Dimepranol is a synthetic compound, understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to elucidating its biochemical interactions.

The use of stable isotope-labeled standards is becoming more common in untargeted metabolomics studies to facilitate the quantification and identification of metabolites. acs.org By using this compound as an internal standard, researchers can accurately track the concentration of the parent Dimepranol compound in various biological samples over time. This quantitative data is the first step in building a comprehensive metabolic profile. It allows for the reliable measurement of the parent drug's depletion and can be correlated with the appearance of potential metabolites, thereby helping to map its biotransformation pathways. acs.orgtandfonline.com This approach provides a global overview of the cellular fate of precursor metabolites. acs.org

Table 2: Illustrative Data from a Hypothetical Metabolite Profiling Study
Time PointSample MatrixMeasured Dimepranol Concentration (ng/mL)
0.5 hPlasma85.2
1 hPlasma175.6
4 hPlasma92.3
8 hPlasma35.1
24 hUrine450.8
This table represents hypothetical data to illustrate the application of a stable isotope-labeled internal standard for quantitative analysis in a time-course study.

Broader Scientific Contributions and Emerging Research Avenues

Applications in Forensic Analytical Chemistry

In forensic science, particularly in analytical toxicology, deuterated compounds are the gold standard for internal standards in quantitative analysis. researchgate.net Their chemical behavior is nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in mass spectrometry (MS) analysis. This co-elution with the target analyte, while having a distinct mass-to-charge ratio, enables accurate correction for any sample loss during extraction and ionization suppression in the MS source. researchgate.netnih.gov

A significant application of Dimepranol is in the identification of illicit methadone manufacturing. nih.gov Given this connection, Dimepranol-d6 hydrochloride serves as an ideal internal standard for the quantification of Dimepranol in forensic samples, which can, in turn, provide evidence of clandestine methadone production. Furthermore, in the broader context of forensic toxicology, deuterated analogues of methadone, such as d9-methadone, are routinely used for the precise quantification of methadone and its primary metabolite, EDDP, in postmortem specimens. nih.govnih.govforensicresources.org This established practice underscores the critical role of deuterated compounds like this compound in ensuring the accuracy and reliability of forensic analyses.

Key Forensic Uses of Deuterated Compounds:

ApplicationCompound ExampleAnalytical Technique
Internal Standard for Quantification This compoundLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Methadone Analysis d9-MethadoneGas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS
Metabolite Analysis d3-EDDPLC-MS/MS

Explorations in Materials Science and Degradation Pathways

The introduction of deuterium (B1214612) into organic molecules can significantly alter their physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. This increased stability can be harnessed in materials science to enhance the durability and lifespan of materials. researchgate.net

Research into deuterated polymers has shown that replacing hydrogen with deuterium can increase resistance to thermal and oxidative degradation. sci-hub.seresolvemass.ca For instance, the deuteration of host and hole transport materials in organic light-emitting diodes (OLEDs) has been shown to significantly enhance device lifetime by mediating the formation of degradation products. While specific research on this compound in this field is nascent, its structure contains functional groups that are relevant to polymer chemistry. It could be used as a model compound to study the degradation mechanisms of polymers containing amino alcohol moieties. By observing the breakdown of deuterated versus non-deuterated materials under various stressors (e.g., UV light, heat), scientists can gain a deeper understanding of the degradation pathways at a molecular level. researchgate.net

Future Outlook for Stable Isotope-Labeled Compounds in Interdisciplinary Research

The market for stable isotope-labeled compounds is projected to experience significant growth, driven by expanding applications in research, clinical diagnostics, and industry. 360iresearch.com The ability of these compounds to provide precise and reliable data in complex biological and environmental systems makes them indispensable tools for modern science. 360iresearch.comnih.gov

In the future, the interdisciplinary use of compounds like this compound is expected to increase. In environmental health, stable isotopes are being used as biomarkers to trace the sources of pollutants and understand their toxicological effects on human health. oup.com In the realm of proteomics and metabolomics, stable isotope labeling is crucial for quantifying changes in protein and metabolite levels, offering insights into disease mechanisms and drug action. nih.govsolubilityofthings.com As analytical instrumentation continues to improve in sensitivity and resolution, the demand for high-purity stable isotope-labeled compounds will grow, enabling more detailed investigations into complex systems. solubilityofthings.com

Methodological Innovations in Deuterated Compound Synthesis and Application

The increasing demand for deuterated compounds has spurred innovation in synthetic methodologies, aiming for greater efficiency, selectivity, and sustainability. researchgate.net Traditional methods often require harsh conditions or expensive starting materials. However, recent advancements are providing more accessible routes to these valuable molecules.

One promising area is the use of photocatalysis, which employs visible light to drive deuteration reactions under mild conditions. rsc.org Another innovative approach involves the use of ionic liquids as catalysts for hydrogen-deuterium exchange, offering a metal-free and efficient method for deuteration. nih.gov Furthermore, the development of continuous-flow chemistry for deuteration reactions presents a scalable and sustainable alternative to traditional batch processes. marquette.edu These methodological advancements are making the synthesis of a wider range of deuterated compounds, including those with complex structures, more feasible and cost-effective, thereby broadening their accessibility for interdisciplinary research. rsc.orgnih.govacs.org

Emerging Synthesis Techniques for Deuterated Compounds:

Synthesis MethodKey Advantages
Photocatalysis Mild reaction conditions, use of visible light. rsc.org
Ionic Liquid Catalysis Metal-free, high efficiency.
Continuous-Flow Chemistry Scalable, sustainable, improved safety.
Enzymatic Synthesis High selectivity for specific molecular sites.

Q & A

Q. How is Dimepranol-d6 Hydrochloride structurally characterized, and what analytical techniques are essential for its identification?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming isotopic labeling (deuterium substitution) and molecular structure. For example, deuterium incorporation can be verified via <sup>2</sup>H-NMR peak suppression or isotopic mass shifts in HRMS .
  • Infrared Spectroscopy (IR) identifies functional groups (e.g., hydrochloride salt formation via N–H stretching bands). Cross-reference with pharmacopeial standards (e.g., EP/JP monographs) ensures compliance with purity thresholds (≥98% by HPLC) .

Q. What synthetic pathways are validated for deuterated compounds like this compound?

Methodological Answer:

  • Deuterated analogs are synthesized via isotopic exchange (e.g., H/D substitution under acidic conditions) or custom synthesis using deuterated precursors. For instance, Fexofenadine Hydrochloride analogs are prepared by reacting deuterated intermediates with HCl in methanol/water solvents, followed by crystallization at controlled pH (2.4–3.5) .
  • Quality Control : Post-synthesis, validate purity via HPLC (e.g., 99.59–99.88% purity thresholds) and residual solvent analysis (ICH Q3C guidelines) .

Advanced Research Questions

Q. How can researchers design experiments to assess pharmacokinetic (PK) differences between Dimepranol-d6 and its non-deuterated counterpart?

Methodological Answer:

  • Use a crossover study design with LC-MS/MS quantification to compare AUC, Cmax, and t1/2 in preclinical models. For example, Metformin Hydrochloride hydrogels were tested in vivo using factorial designs to optimize drug release kinetics .
  • Deuterium Isotope Effects (DIE) : Monitor metabolic stability via liver microsome assays. For instance, reduced CYP450-mediated oxidation in deuterated compounds may prolong half-life .

Q. How should contradictory data on deuterated compound stability be resolved in formulation studies?

Methodological Answer:

  • Conduct accelerated stability testing (ICH Q1A guidelines) under varying pH, temperature, and humidity. For example, Hydroxyzine Hydrochloride formulations were analyzed via kinetic modeling (e.g., zero-order vs. Higuchi release profiles) to resolve discrepancies in degradation pathways .
  • Statistical Tools : Apply multivariate analysis (ANOVA) to identify critical factors (e.g., excipient interactions, storage conditions) affecting stability .

Q. What methodologies are recommended for quantifying trace impurities in deuterated APIs like this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress, then quantify impurities via UPLC-PDA. For example, Demeclocycline Hydrochloride impurities (e.g., 4-Epidemeclocycline) were resolved using gradient elution with C18 columns .
  • Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ determination and method robustness testing .

Q. How can researchers optimize deuterated compound solubility for in vitro assays without compromising isotopic integrity?

Methodological Answer:

  • Use co-solvent systems (e.g., PEG-400/water) or cyclodextrin complexation to enhance solubility. For example, Pyridoxine Hydrochloride formulations employed viscosity-reducing excipients (e.g., Resorcinol) to maintain stability in aqueous media .
  • Isotope Integrity Checks : Monitor deuterium retention via mass spectrometry after solubility enhancement steps .

Data Analysis & Reporting

Q. What statistical approaches are critical for interpreting dose-response data in deuterated compound studies?

Methodological Answer:

  • Apply non-linear regression models (e.g., sigmoidal dose-response curves) and calculate EC50/IC50 values with 95% confidence intervals. For example, Buspirone Hydrochloride studies used ANOVA with Tukey post-hoc tests to compare efficacy across deuterated/non-deuterated groups .
  • Software : Use GraphPad Prism or R for reproducibility and visualization .

Q. How should researchers address ethical and feasibility challenges in deuterated compound trials involving human subjects?

Methodological Answer:

  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development. Preclinical safety data (e.g., genotoxicity, LD50) must precede human trials, as outlined in FDA/EMA guidelines .
  • Informed Consent : Clearly disclose deuterium-related risks (e.g., unknown long-term effects) in participant documentation .

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